

Summary of Preclinical Data for PDE10A Inhibition (TP-10) in HD Models

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Compound Focus: Pde10A-IN-3

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The following table consolidates quantitative data from key studies on the PDE10A inhibitor TP-10 in the R6/2 mouse model of Huntington's disease.

Assessment Area	Key Findings	Experimental Model & Duration
Behavioral Outcomes	• Significantly delayed loss of righting reflex ($p < 0.0001$) • Reduced and delayed hind paw clasping • Improved performance on rotarod test • Improved locomotor activity in open field [1]	R6/2 transgenic mice; treatment from 4 weeks of age until endpoint [1]
Neuropathology	• Reduced striatal and cortical cell loss • Reduced formation of striatal neuronal intranuclear inclusions (NIIs) • Reduced microglial activation [1]	R6/2 transgenic mice; treatment from 4 weeks of age until endpoint [1]
Molecular Signaling	• Increased striatal and cortical levels of phosphorylated CREB (pCREB) • Increased striatal and cortical levels of Brain-Derived Neurotrophic Factor (BDNF) [1]	R6/2 transgenic mice; treatment from 4 weeks of age until endpoint [1]
Enzyme Localization	• PDE10A increased in striatal spiny neurons of R6/2 mice; inhibition counteracts this and increases cyclic nucleotide availability [2]	R6/2 mouse model; analysis at 5, 9, and 13 weeks of age [2]

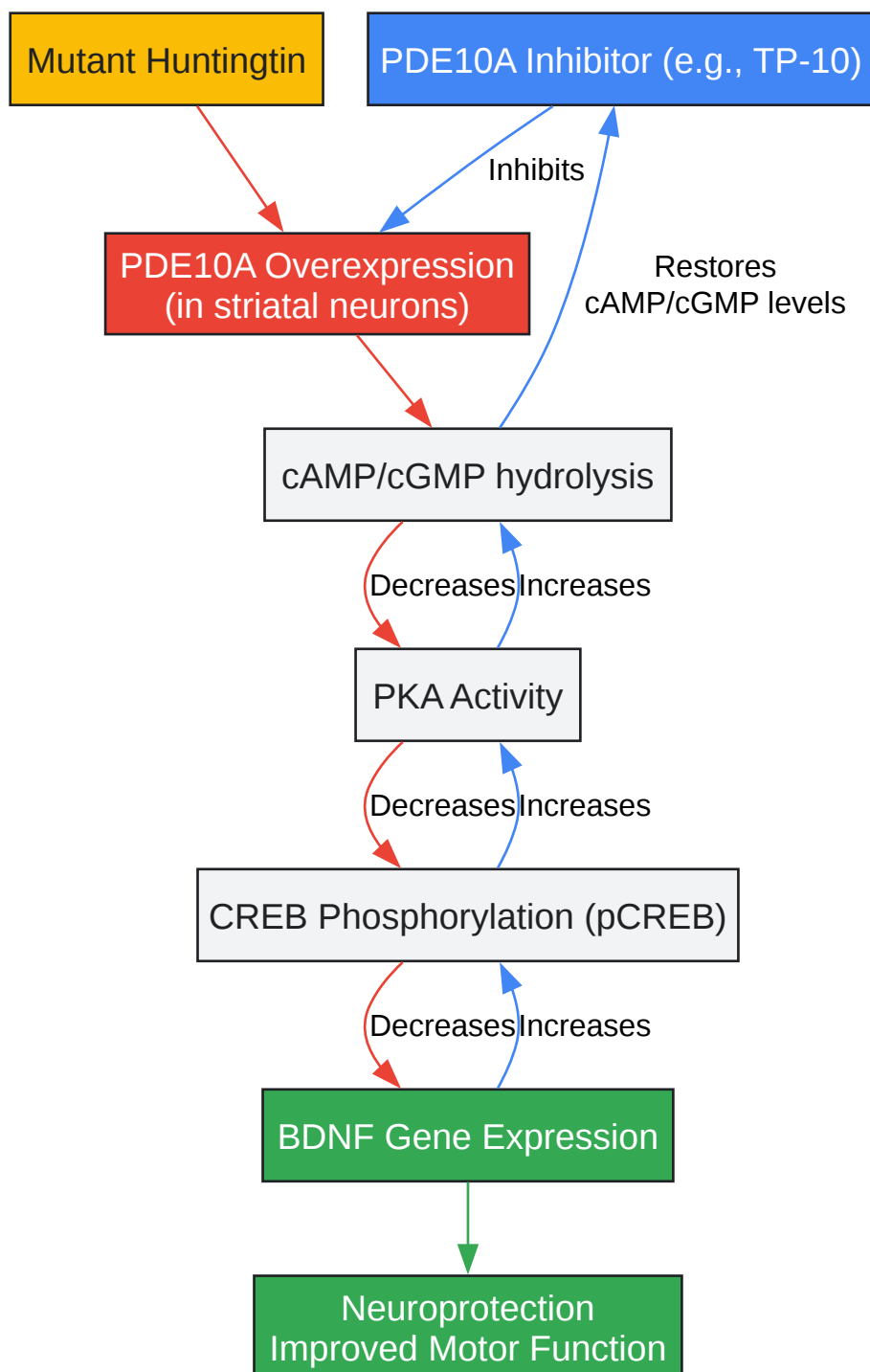
Detailed Experimental Protocols

The robust data for TP-10 were generated using the following established methodologies:

- **Animal Model:** The **R6/2 transgenic mouse model** of HD was used. This model expresses a mutant fragment of the huntingtin gene with an expanded CAG repeat and exhibits a rapid and progressive phenotype.
- **Compound and Dosing:** The highly selective PDE10A inhibitor **TP-10** was administered via intraperitoneal (i.p.) injection at a dose of **1.5 mg/kg**, once daily. Treatment was initiated at **4 weeks of age**, a pre-symptomatic stage, and continued until the humane endpoint [1].
- **Pharmacokinetic/Pharmacodynamic (PK/PD) Monitoring:** A satellite group of animals was used to confirm that the dosing regimen achieved free plasma levels of TP-10 above the IC50 (0.3 nM) for approximately 4 hours, which is associated with robust increases in striatal cAMP, cGMP, and pCREB [1].
- **Key Behavioral Tests:**
 - **Clasping Test:** Mice were suspended by the tail for 10-30 seconds; the appearance of a dystonic hindlimb clasping posture was scored.
 - **Rotarod Test:** Mice were placed on a rotating rod, and the latency to fall was measured to assess motor coordination and learning.
 - **Open Field Test:** Locomotor activity was quantified by tracking movement in a novel arena.
 - **Loss of Righting Reflex:** The age at which mice could no longer right themselves within 30 seconds when placed on their backs was recorded as a surrogate survival endpoint [1].
- **Post-Mortem Analysis:**
 - **Histopathology:** Brain tissues were analyzed to quantify neuronal loss, the density of mutant huntingtin aggregates (NIIs), and microglial activation.
 - **Biochemical Analysis:** Western blotting and other techniques were used to measure levels of pCREB and BDNF in the striatum and cortex [1].

Proposed Mechanism of Action in Huntington's Disease

The therapeutic effect of PDE10A inhibition is proposed to work through the following pathway, which counters the core signaling deficits in HD:



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References

1. Inhibition of the Striatal Specific Phosphodiesterase PDE10A ... [journals.plos.org]
2. Phosphodiesterase 10A (PDE10A) localization in the R6/2 ... [pubmed.ncbi.nlm.nih.gov]

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